4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
Description
4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development . The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a phenylsulfonylbenzyl group, which adds to its chemical complexity and potential reactivity.
Properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c25-22-14-20(19-8-4-5-9-21(19)24-22)23(26)29-15-16-10-12-18(13-11-16)30(27,28)17-6-2-1-3-7-17/h1-14H,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZPFWKSZDEAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the phenylsulfonylbenzyl group. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The phenylsulfonylbenzyl group can be introduced through a sulfonylation reaction, where a benzyl group is reacted with a sulfonyl chloride in the presence of a base .
Chemical Reactions Analysis
4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses and bacteria . Additionally, the phenylsulfonylbenzyl group can enhance the compound’s binding affinity to specific proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial compound with a similar quinoline core.
Nalidixic acid: An antibacterial agent with a quinoline structure.
What sets this compound apart is the presence of the phenylsulfonylbenzyl group, which can significantly alter its chemical properties and biological activities compared to other quinoline derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
